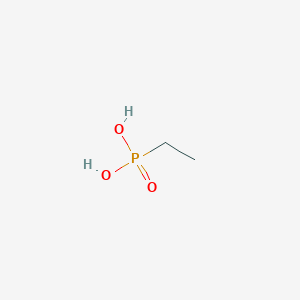
Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate
Übersicht
Beschreibung
Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate (EDHP) is an organic compound consisting of a hydroxyl group attached to a 3-propanoate ester. It is a versatile molecule that has a wide range of applications in scientific research and laboratory experiments. EDHP has been studied extensively and is being used for a variety of purposes, including as a substrate for various biochemical reactions, as a reagent for synthesis of other compounds, and as a fluorescent probe for imaging and tracking.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound is often used in the synthesis of various pharmaceuticals due to its fluorinated aromatic structure, which can contribute to the metabolic stability of the drugs. It’s particularly useful in creating molecules that require selective fluorination, which can enhance their ability to bind to specific biological targets .
Material Science
In material science, the compound’s unique structure can be utilized to synthesize polymers with specific properties. The difluoro and hydroxy groups may impart high thermal stability and potential resistance to degradation, making it valuable for creating durable materials .
Chemical Synthesis
Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate serves as a building block in organic synthesis. Its reactive ester group allows for further functionalization, making it a versatile reagent for constructing complex organic molecules .
Analytical Chemistry
As a standard in chromatography, this compound can help in the calibration of equipment and in the development of analytical methods for detecting similar structures in complex mixtures .
Proteomics
In proteomics, it can be used to modify peptides or proteins, introducing a fluorinated phenyl group. This modification can be crucial for studying protein interactions and dynamics, as the fluorine atoms can be detected using ^19F NMR spectroscopy .
Agrochemical Research
The compound’s structure is similar to certain herbicides and pesticides, suggesting its potential use in the development of new agrochemicals. Its fluorinated phenyl ring could be key in designing compounds with specific modes of action against pests .
Environmental Science
In environmental science, researchers can study the breakdown and environmental impact of fluorinated compounds using Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate as a model compound. This can provide insights into the persistence and toxicity of such chemicals in ecosystems .
Biochemical Studies
This compound may also be used in biochemical studies to investigate the role of fluorinated molecules in biological systems. It can serve as a precursor for synthesizing metabolites or analogs for research into metabolic pathways .
Eigenschaften
IUPAC Name |
ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-2-16-11(15)4-3-8-9(12)5-7(14)6-10(8)13/h5-6,14H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHBXCZQKFVJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)



![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate](/img/structure/B42683.png)








